molecular formula C16H14BrFN2O2S2 B2626814 (Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 1005955-80-5

(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2626814
CAS No.: 1005955-80-5
M. Wt: 429.32
InChI Key: BZHILPKCOUXNCW-MNDPQUGUSA-N
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Description

(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a bromine atom, a fluorine atom, and a benzo[d]thiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[d]thiazole Core: Starting with a suitable precursor, such as 2-aminothiophenol, the benzo[d]thiazole core is synthesized through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Ethoxyethyl Substitution: The ethoxyethyl group is introduced via nucleophilic substitution reactions, often using ethyl bromoacetate as the alkylating agent.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through condensation reactions with appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides or sulfones depending on the extent of oxidation.

    Reduction Products: Amines derived from the reduction of the carboxamide group.

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.

Industry

In the industrial sector, the compound’s properties are leveraged in the development of advanced materials, such as organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism of action of (Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-bromo-N-(3-(2-methoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.

    (Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of (Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the ethoxyethyl group, enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

5-bromo-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2S2/c1-2-22-8-7-20-11-4-3-10(18)9-13(11)24-16(20)19-15(21)12-5-6-14(17)23-12/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHILPKCOUXNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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